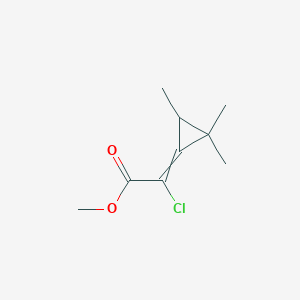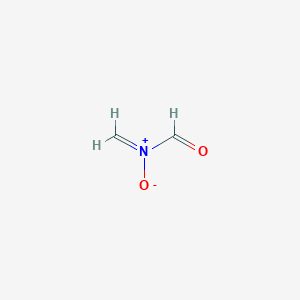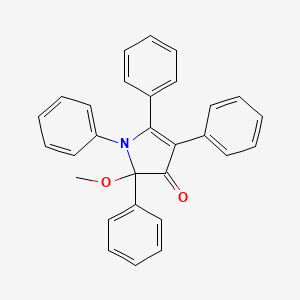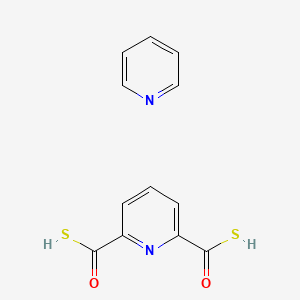
pyridine;pyridine-2,6-dicarbothioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine; pyridine-2,6-dicarbothioic S-acid, also known as 2,6-pyridinedicarbothioic acid, is an organosulfur compound produced by certain bacteria. It functions as a siderophore, a low molecular weight compound that scavenges iron by forming strong complexes. This compound is secreted by soil bacteria such as Pseudomonas stutzeri and Pseudomonas putida .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine; pyridine-2,6-dicarbothioic S-acid can be synthesized in the laboratory by treating the diacid dichloride of pyridine-2,6-dicarboxylic acid with hydrogen sulfide in pyridine. The reaction is as follows:
NC5H3(COCl)2+2H2S+2C5H5N→[C5H5NH+][HNC5H3(COS)2−]+[C5H5NH]Cl
This route produces the pyridinium salt of pyridinium-2,6-dicarbothioate. Treatment of this orange-colored salt with sulfuric acid yields colorless pyridine; pyridine-2,6-dicarbothioic S-acid, which can then be extracted with dichloromethane .
Industrial Production Methods: The industrial production methods for pyridine; pyridine-2,6-dicarbothioic S-acid are not well-documented. the laboratory synthesis method can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine; pyridine-2,6-dicarbothioic S-acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Air or oxygen can be used as oxidizing agents.
Substitution: Organic azides, nitro, and isocyanate compounds are common reagents for substitution reactions.
Major Products:
Oxidation: Ferric complex of pyridine; pyridine-2,6-dicarbothioic S-acid.
Substitution: Amides formed from reactions with nitrogen functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridine; pyridine-2,6-dicarbothioic S-acid has several scientific research applications, including:
Wirkmechanismus
Pyridine; pyridine-2,6-dicarbothioic S-acid exerts its effects primarily through its ability to chelate metals. It binds to both ferrous (Fe2+) and ferric (Fe3+) ions, forming complexes that are soluble in water. The ferric complex is brown, whereas the ferrous complex is blue. In the presence of air, the ferrous complex oxidizes to the ferric compound . The compound’s ability to chelate metals makes it useful in various applications, including metal ion scavenging and catalysis.
Vergleich Mit ähnlichen Verbindungen
Pyridine-2,6-dicarboxylic acid: A related compound that also acts as a chelating agent for various metals.
Dipicolinic acid: Another chelating agent with similar properties.
Uniqueness: Pyridine; pyridine-2,6-dicarbothioic S-acid is unique due to its sulfur-containing structure, which enhances its metal-chelating properties. This makes it particularly effective in forming strong complexes with iron and other metals, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
89862-49-7 |
|---|---|
Molekularformel |
C12H10N2O2S2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
pyridine;pyridine-2,6-dicarbothioic S-acid |
InChI |
InChI=1S/C7H5NO2S2.C5H5N/c9-6(11)4-2-1-3-5(8-4)7(10)12;1-2-4-6-5-3-1/h1-3H,(H,9,11)(H,10,12);1-5H |
InChI-Schlüssel |
TTXKPAITGMDREH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C1=CC(=NC(=C1)C(=O)S)C(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
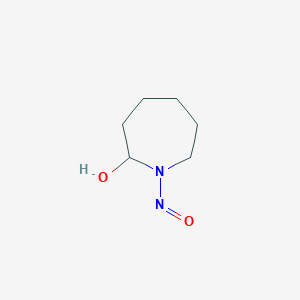
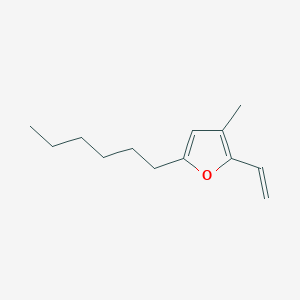

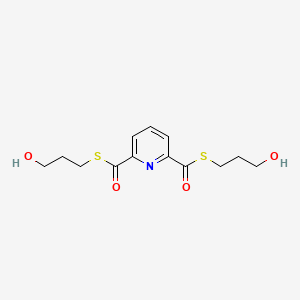
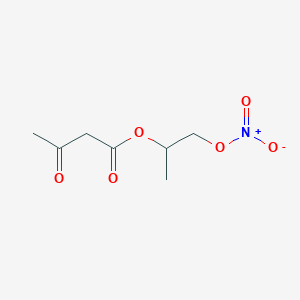
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)

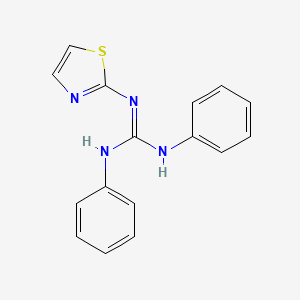
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
